molecular formula C15H28O2 B12508148 (Z)-Methyl tetradec-9-enoate

(Z)-Methyl tetradec-9-enoate

Cat. No.: B12508148
M. Wt: 240.38 g/mol
InChI Key: RWIPSJUSVXDVPB-UHFFFAOYSA-N
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Description

(Z)-Methyl tetradec-9-enoate is an organic compound classified as an ester. It is derived from the reaction between a carboxylic acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a long hydrocarbon chain with a double bond in the cis configuration, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-Methyl tetradec-9-enoate can be synthesized through the esterification of (Z)-tetradec-9-enoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized catalysts can also enhance the efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl tetradec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amino esters or thioesters.

Scientific Research Applications

(Z)-Methyl tetradec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in biological systems, including its potential as a pheromone or signaling molecule in insects.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-Methyl tetradec-9-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The presence of the double bond and ester group in its structure allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl tetradec-9-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl tetradec-7-enoate: Similar structure but with the double bond at a different position.

    Methyl hexadec-9-enoate: Similar structure but with a longer hydrocarbon chain.

Uniqueness

(Z)-Methyl tetradec-9-enoate is unique due to its specific double bond position and ester group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

methyl tetradec-9-enoate

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3

InChI Key

RWIPSJUSVXDVPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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